3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
Overview
Description
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of sulfolenes. It is characterized by a five-membered ring containing sulfur and oxygen atoms, with a phenyl group attached to the third carbon atom. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide, also known as sulfolene, is a versatile compound used in the synthesis of various cyclic compounds .
Mode of Action
The mode of action of this compound involves its participation in various reactions. It’s used in polyalkylation reactions due to the CH-acidity of methylene groups of dihydrothiophene-1,1-dioxide . It also participates in addition reactions and transformations of functional groups of the sulfolene ring .
Biochemical Pathways
It’s known to be involved in the synthesis of various cyclic compounds, which can affect multiple biochemical pathways .
Result of Action
The result of the action of this compound is the synthesis of various cyclic compounds, including biologically active substances . These substances can have various molecular and cellular effects depending on their specific structures and functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide typically involves the oxidation of 3-Phenyl-2,5-dihydrothiophene. Common oxidizing agents used in this process include potassium peroxymonosulfate (Oxone) and hydrogen peroxide. The reaction is usually carried out in an aqueous medium at room temperature to yield the desired sulfone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone back to the corresponding thiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium peroxymonosulfate (Oxone), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophenes.
Substitution: Halogenated thiophenes, phenyl derivatives.
Scientific Research Applications
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothiophene 1,1-dioxide: Another sulfolene derivative with similar reactivity but lacking the phenyl group.
3-Vinyl-2,5-dihydrothiophene 1,1-dioxide: Contains a vinyl group instead of a phenyl group, leading to different reactivity patterns.
Uniqueness
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of the phenyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and various industrial applications .
Properties
IUPAC Name |
3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSYLFPQPSYRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365430 | |
Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57465-40-4 | |
Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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